Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone class of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:
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Formation of the Quinolone Core: : The quinolone core can be synthesized through a condensation reaction between 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate. This reaction is usually carried out under reflux conditions at elevated temperatures (around 100°C) for several hours .
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Introduction of the Amino Group: : The amino group is introduced via reductive amination. This involves reacting the intermediate quinolone with 3-methoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride .
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Esterification: : The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the quinolone with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the quinolone core, potentially converting the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydroxyl derivatives of the quinolone.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted quinolones.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antibacterial agent. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its antibacterial properties suggest it could be developed into a drug for treating bacterial infections, particularly those resistant to existing antibiotics .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Norfloxacin: Similar core structure but lacks the methoxybenzyl group.
Levofloxacin: A more potent fluoroquinolone with a broader spectrum of activity.
Uniqueness
Ethyl 6-fluoro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the methoxybenzyl group, which can enhance its binding affinity to bacterial enzymes and potentially improve its antibacterial activity .
Properties
IUPAC Name |
ethyl 6-fluoro-4-[(3-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-3-27-20(25)17-18(22-11-12-5-4-6-14(9-12)26-2)15-10-13(21)7-8-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDFVCCJZURCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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